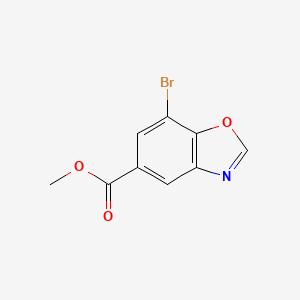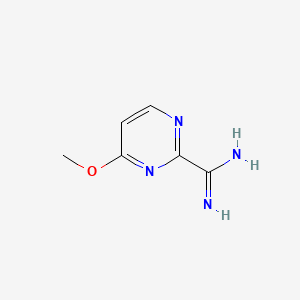
Methyltetrazine-PEG5-Sulfo-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG5-Sulfo-NHS ester is a versatile chemical compound widely used in bioconjugation and click chemistry applications. It features a methyltetrazine group, which is highly reactive towards trans-cyclooctenes, and a sulfo-NHS ester group that reacts with primary amines. This dual functionality makes it an excellent reagent for labeling and cross-linking biomolecules, particularly in aqueous environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG5-Sulfo-NHS ester typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the cyclization of hydrazine derivatives with nitriles under acidic conditions.
PEGylation: The methyltetrazine is then conjugated to a polyethylene glycol (PEG) chain. This step enhances the solubility and biocompatibility of the compound.
Sulfo-NHS Esterification: Finally, the PEGylated methyltetrazine is reacted with sulfo-NHS (N-hydroxysulfosuccinimide) to form the active ester. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and chromatography to remove impurities.
Quality Control: Rigorous testing to confirm the purity and activity of the final product.
Types of Reactions:
Substitution Reactions: The sulfo-NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules.
Cycloaddition Reactions: The methyltetrazine group undergoes inverse electron-demand Diels-Alder reactions with trans-cyclooctenes, forming stable covalent bonds.
Common Reagents and Conditions:
Primary Amines: Such as lysine residues on proteins or aminosilane-coated surfaces.
Trans-Cyclooctenes: For click chemistry applications.
Mild pH Conditions: Typically neutral to slightly basic (pH 7-8) to facilitate the reactions.
Major Products:
Labeled Biomolecules: Proteins, antibodies, and other macromolecules conjugated with this compound.
Cross-Linked Structures: Resulting from the cycloaddition reactions with trans-cyclooctenes.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG5-Sulfo-NHS ester is extensively used in various fields:
Chemistry: For the synthesis of complex molecules through click chemistry.
Biology: In the labeling and imaging of proteins, nucleic acids, and other biomolecules.
Medicine: For the development of targeted drug delivery systems and diagnostic tools.
Industry: In the production of bioconjugates and functionalized materials.
Wirkmechanismus
The compound exerts its effects through two primary mechanisms:
Amide Bond Formation: The sulfo-NHS ester reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.
Cycloaddition Reaction: The methyltetrazine group reacts with trans-cyclooctenes via an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-NHS ester: Similar in structure but lacks the PEG5 and sulfo groups, making it less water-soluble.
Tetrazine-PEG5-NHS ester: Similar but without the sulfo group, affecting its solubility and reactivity in aqueous environments.
Dibenzocyclooctyne-NHS ester: Another bioconjugation reagent but with different reactivity and applications.
Uniqueness: Methyltetrazine-PEG5-Sulfo-NHS ester stands out due to its enhanced water solubility and biocompatibility, thanks to the PEG5 and sulfo groups. This makes it particularly useful for applications in aqueous environments and biological systems.
Eigenschaften
IUPAC Name |
sodium;1-[3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O12S.Na/c1-17-25-27-23(28-26-17)18-2-4-19(5-3-18)40-15-14-39-13-12-38-11-10-37-9-8-36-7-6-22(31)41-29-21(30)16-20(24(29)32)42(33,34)35;/h2-5,20H,6-16H2,1H3,(H,33,34,35);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBMGRDJBHCIFV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N5NaO12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)


![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)










